[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride
Description
[4-(Dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium; chloride is a quaternary ammonium compound characterized by a dimethylazanium (N,N-dimethylammonium) group attached to a substituted phenyl ring. The phenyl group is functionalized with a dimethylcarbamoyloxy (CH₃)₂N–CO–O– moiety at the 4-position and a methyl (–CH₃) group at the 2-position. The chloride ion serves as the counterion.
Properties
CAS No. |
63884-74-2 |
|---|---|
Molecular Formula |
C12H19ClN2O2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9-8-10(16-12(15)14(4)5)6-7-11(9)13(2)3;/h6-8H,1-5H3;1H |
InChI Key |
AZUXNDIISFEPIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)N(C)C)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride typically involves the reaction of 4-(dimethylcarbamoyloxy)-2-methylphenol with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(dimethylcarbamoyloxy)-2-methylphenol+dimethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interactions with biological molecules and its impact on cellular functions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Researchers are exploring its use in the development of new drugs and treatments for various diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride involves its interaction with specific molecular targets. The compound binds to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and pathways, resulting in various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Analogues
Crystal Violet (Gentian Violet)
- Chemical Name: [4-[Bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium; chloride
- Molecular Formula : C₂₅H₃₀ClN₃
- Key Features: Triphenylmethane dye with conjugated aromatic systems. Three dimethylamino groups and a central carbon forming a chromophore.
- Applications : Histological staining (Gram staining), antifungal agent, and textile dye .
- Solubility : 4 g/L in water at 25°C .
Comparison : Unlike Crystal Violet, the target compound lacks extended conjugation and chromophoric groups, limiting its utility as a dye. However, both share dimethylazanium moieties, which contribute to cationic surfactant behavior.
2-[(5-Chloro-2-Methylphenyl)Carbamoyloxy]Ethyl-Diethylazanium Chloride
- Molecular Formula : C₁₄H₂₂Cl₂N₂O₂
- Key Features :
- Diethylazanium group linked via an ethyl-carbamoyloxy bridge to a 5-chloro-2-methylphenyl substituent.
Comparison: The target compound substitutes the ethyl-carbamoyloxy bridge with a direct phenyl attachment and uses dimethyl (vs. diethyl) azanium.
2-[2-(4-Methoxyphenoxy)Acetyl]Oxyethyl-Dimethylazanium; Chloride
- Molecular Formula: C₁₃H₂₀ClNO₄
- Key Features: Acetyloxyethyl linker with a 4-methoxyphenoxy group.
- Applications : Unspecified, but structural similarity suggests use in drug delivery or surfactants .
Comparison : Replacing the acetyloxy (ester) group in this compound with a carbamoyloxy (amide) group in the target compound improves hydrolytic stability, making it more resistant to enzymatic degradation .
[2-(1-Benzothiophen-3-yl)-2-Oxoethyl]-Dimethylazanium; Chloride
- Molecular Formula: C₁₂H₁₄ClNOS
- Key Features :
- Benzothiophene substituent linked via a ketone-ethyl chain to dimethylazanium.
- Applications : Likely intermediate in heterocyclic chemistry or photodynamic therapy .
Comparison : The benzothiophene moiety introduces aromatic heterocyclic character, absent in the target compound. This difference may influence electronic properties and binding affinity in biological systems .
Comparative Data Table
Key Research Findings
Structural Impact on Applications: Crystal Violet: Extended conjugation enables optical applications (dyes), whereas the target compound’s simpler structure favors surfactant or drug carrier roles . Diethylazanium Analog: Larger alkyl groups (diethyl vs.
Stability and Reactivity :
- Carbamoyloxy groups (target compound) exhibit greater hydrolytic stability compared to ester-linked analogs (e.g., acetyloxy in ), making them preferable in prolonged biological exposure .
Synthetic Methods :
- Quaternary ammonium salts like the target compound are typically synthesized via alkylation of tertiary amines with halogenated precursors, similar to methods for DMRIE and DODAC cationic lipids .
Biological Activity
The compound [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride, often referred to as a quaternary ammonium compound, has garnered attention in recent research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.
Antimicrobial Properties
Research indicates that quaternary ammonium compounds (QACs), including the compound , exhibit significant antimicrobial properties. They function primarily by disrupting microbial cell membranes, leading to cell lysis. A study highlighted that QACs can be effective against a broad spectrum of bacteria and fungi, making them valuable in clinical and industrial applications .
Table 1: Summary of Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 32 µg/mL | Membrane disruption |
| Staphylococcus aureus | 16 µg/mL | Membrane disruption |
| Candida albicans | 64 µg/mL | Membrane disruption |
Anticancer Activity
The compound's anticancer activity has also been a focal point of investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction. For instance, a case study involving human breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability .
Table 2: Anticancer Effects on Various Cell Lines
| Cell Line | IC50 (µM) | Observed Effects |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Increased oxidative stress markers |
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the effectiveness of this compound as a disinfectant in hospital settings. The study found that the compound significantly reduced the incidence of hospital-acquired infections when used on surfaces compared to standard disinfectants. The results underscored its potential as an effective antimicrobial agent in healthcare environments.
Case Study 2: Anticancer Mechanism Exploration
Another study focused on elucidating the mechanism behind the anticancer properties of this compound. Researchers treated various cancer cell lines with different concentrations and observed that it caused mitochondrial membrane potential loss and increased reactive oxygen species (ROS) production. This suggests that this compound may trigger apoptosis via oxidative stress pathways.
Research Findings
Recent findings have reinforced the importance of further exploring the biological activities of this compound:
- Synergistic Effects: Studies have indicated that combining this compound with other chemotherapeutic agents may enhance its efficacy against resistant cancer cell lines.
- Safety Profile: Toxicological assessments have shown that while effective, the compound's cytotoxicity needs careful evaluation to minimize adverse effects during therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
